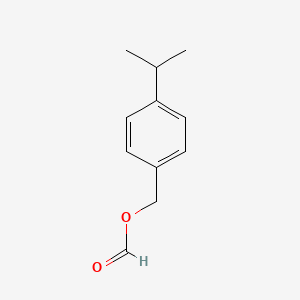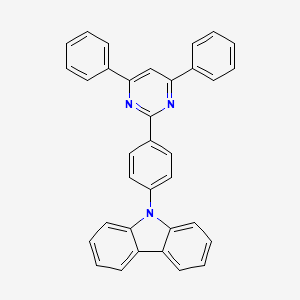
Di(p-cumylphenyl)ethylene titanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(p-cumylphenyl)ethylene titanate is a titanate compound known for its unique chemical properties and applications in various fields. It is a complex organotitanium compound that has garnered attention due to its potential uses in industrial and scientific research. The compound’s structure includes ethylene and cumylphenyl groups bonded to titanium, which imparts specific reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(p-cumylphenyl)ethylene titanate typically involves the reaction of titanium tetrachloride with cumylphenyl ethylene derivatives under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and isolation of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Di(p-cumylphenyl)ethylene titanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: Reduction reactions may involve the conversion of the titanate to lower oxidation states of titanium.
Substitution: The ethylene and cumylphenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of substituted titanate compounds.
Scientific Research Applications
Di(p-cumylphenyl)ethylene titanate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which Di(p-cumylphenyl)ethylene titanate exerts its effects involves its interaction with molecular targets and pathways. The compound’s titanium center can coordinate with various ligands, facilitating catalytic reactions and enhancing reactivity. The ethylene and cumylphenyl groups contribute to the compound’s stability and functionality, allowing it to participate in diverse chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Di(dioctylpyrophosphato)ethylene titanate
- Bis(ethylhexyldiphosphato)ethanediolato titanate
- Titanate coupling agents such as KR-238S and HY-311
Uniqueness
Di(p-cumylphenyl)ethylene titanate stands out due to its specific structural features and reactivity. The presence of cumylphenyl groups provides unique steric and electronic properties, making it suitable for specialized applications in catalysis and material science. Compared to other titanate compounds, it offers distinct advantages in terms of stability and versatility.
Properties
CAS No. |
68443-38-9 |
|---|---|
Molecular Formula |
C32H38O4Ti |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
ethane-1,2-diol;4-(2-phenylpropan-2-yl)phenol;titanium |
InChI |
InChI=1S/2C15H16O.C2H6O2.Ti/c2*1-15(2,12-6-4-3-5-7-12)13-8-10-14(16)11-9-13;3-1-2-4;/h2*3-11,16H,1-2H3;3-4H,1-2H2; |
InChI Key |
QZMHNYKGYDRTFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O.CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)O.C(CO)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
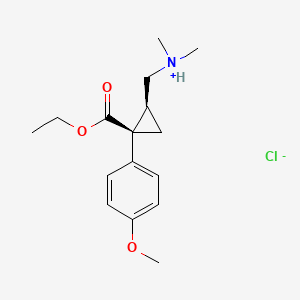
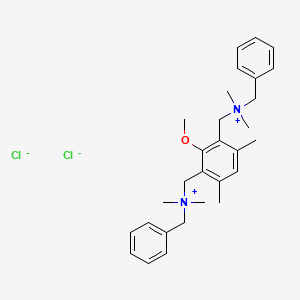
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)

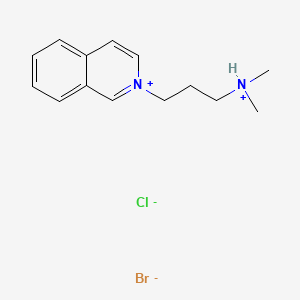
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)

![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
